molecular formula C5H10NO6P B585124 N-Acetyl Glyphosate-13C2,15N CAS No. 1346598-31-9

N-Acetyl Glyphosate-13C2,15N

Cat. No.: B585124
CAS No.: 1346598-31-9
M. Wt: 214.088
InChI Key: BFECXRMSKVFCNB-OEKWKHNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Glyphosate-13C2,15N is the labelled analogue of N-Acetyl Glyphosate, which is a metabolite of the pesticide Glyphosphate . It is employed in research investigating the environmental fate of glyphosate. By tracking the labeled N-acetyl glyphosate, scientists can gain insights into its degradation pathways, persistence in various environmental compartments, and potential uptake by plants and microorganisms.


Synthesis Analysis

The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.


Molecular Structure Analysis

The molecular formula of this compound is 13C2 C3 H10 15N O6 P . The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate.


Chemical Reactions Analysis

The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.


Physical And Chemical Properties Analysis

The molecular formula of this compound is 13C2 C3 H10 15N O6 P . The molecular weight is 214.09 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Glyphosate Detoxification and Crop Tolerance

  • Discovery of Enzymes for Glyphosate Detoxification : Research revealed enzymes capable of N-acetylation effectively detoxifying glyphosate. These enzymes, known as glyphosate N-acetyltransferase (GAT), were discovered in microbial isolates but initially lacked efficiency for practical applications in transgenic organisms. Subsequent DNA shuffling significantly improved their efficiency, enabling glyphosate tolerance in various transgenic crops like Escherichia coli, Arabidopsis, tobacco, and maize (Castle et al., 2004); (Siehl et al., 2005).

Environmental Impact and Degradation

  • Microbial Conversion in Soil : Studies have shown that microbial conversion of glyphosate in soil leads to its degradation, which is influenced by environmental conditions like temperature, pH, and total organic carbon. Variations in these factors significantly affect the microbial turnover of glyphosate to carbon dioxide and biogenic non-extractable residues (bioNER), indicating the compound's complete degradation (Muskus et al., 2019).
  • Leaching and Transformation in Agricultural Contexts : Glyphosate's leaching and transformation in agricultural settings have been studied using isotopic analysis. These studies show low soil recovery rates for glyphosate and its degradation product, aminomethylphosphonic acid (AMPA), suggesting rapid degradation into further compounds that could be absorbed by plants as nutrients (Gros et al., 2020).

Analysis and Detection Methods

  • Highly Sensitive Analytical Methods : Research has developed highly sensitive micro liquid chromatography-tandem mass spectrometry methods for analyzing glyphosate, AMPA, N-acetyl AMPA, and N-acetyl glyphosate in various biological matrices. These methods offer high sensitivity and are suitable for high-throughput analysis, providing robust data on glyphosate exposure and its environmental presence (Nørskov et al., 2019).

Ecotoxicological Impact

  • Impact on Aquatic Species : The ecotoxicological impact of glyphosate on non-target aquatic species, like mussels, has been a focus of research. Studies reveal that glyphosate can significantly affect cellular and biochemical parameters in these species, raising concerns about its potential risk to aquatic invertebrates (Matozzo et al., 2018).

Soil Bioremediation

  • Biodegradation by Soil Microbes : Research in Malaysia identified microbial strains capable of degrading glyphosate in soil, demonstrating potential for bioremediation of glyphosate-contaminated environments. These strains showed effective degradation capabilities at various concentrations, offering insights into bioremediation techniques (Manogaran et al., 2017).

Agricultural Practices and Herbicide Tolerance

  • Development of Glyphosate-Tolerant Crops : Studies have focused on the development of glyphosate-tolerant crop lines, such as soybeans, through the expression of specific bacterial enzymes. This research has led to the creation of crops that can tolerate high doses of glyphosate, allowing for more efficient weed control in agriculture (Padgette et al., 1995).

Mechanism of Action

Target of Action

N-Acetyl Glyphosate-13C2,15N is an isotopically labeled version of N-acetylglyphosate, a metabolite of glyphosate . Glyphosate is a broad-spectrum herbicide that primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms .

Mode of Action

Glyphosate inhibits the EPSPS enzyme, thereby blocking the production of essential aromatic amino acids . This leads to a deficiency in these amino acids, disrupting protein synthesis and growth, ultimately causing death in plants . As this compound is a metabolite of glyphosate, it is expected to have a similar mode of action .

Biochemical Pathways

The primary biochemical pathway affected by glyphosate is the shikimate pathway . By inhibiting the EPSPS enzyme, glyphosate disrupts this pathway, leading to a deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development .

Result of Action

The inhibition of the shikimate pathway by glyphosate leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and growth, and ultimately causing death in plants .

Action Environment

This compound is particularly valuable in environmental studies, where it aids in understanding the transport, degradation, and persistence of glyphosate in ecosystems . It is also used in metabolic studies to investigate the compound’s uptake and biotransformation in plants and microorganisms . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity .

Properties

IUPAC Name

2-[acetyl(phosphonomethyl)(15N)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFECXRMSKVFCNB-OEKWKHNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746939
Record name N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-31-9
Record name N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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